![molecular formula C20H21FN2O3 B2542269 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 954704-04-2](/img/structure/B2542269.png)
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide
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Description
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FPOP is a small molecule that has been synthesized and studied extensively for its ability to react with proteins and peptides, making it a valuable tool in the study of protein structure and function.
Scientific Research Applications
Anticonvulsant Activity
Research has explored the synthesis and biological evaluation of amides derived from pyrrolidinyl-acetic acid, showing potential anticonvulsant activity. Specifically, studies have synthesized a series of compounds evaluated for their effectiveness in animal models of epilepsy. These compounds, including variations with the core structure similar to N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide, demonstrated significant anticonvulsant properties, with some showing promise in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. Furthermore, in vivo pharmacological results highlighted several molecules offering protection in at least one model of epilepsy, indicating the therapeutic potential of such compounds in managing seizure disorders (Obniska et al., 2015).
Kinase Inhibition for Cancer Therapy
Another area of application is the discovery of selective inhibitors for the Met kinase superfamily, relevant to cancer therapy. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally related to the compound , have been identified as potent Met kinase inhibitors. These compounds have shown significant in vivo efficacy in tumor stasis in cancer models, leading to their advancement into clinical trials. This highlights the potential of such compounds in targeted cancer therapies (Schroeder et al., 2009).
Chemosensor for Metal Ions
Compounds with the core structure of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide have been investigated for their ability to act as chemosensors. A notable study synthesized a compound that showed remarkable fluorescence enhancement in the presence of Zn2+ ions in aqueous solution, with potential applications in detecting and quantifying Zn2+ in biological and water samples. This demonstrates the utility of such compounds in environmental monitoring and bioanalytical applications (Park et al., 2015).
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-18-8-2-14(3-9-18)10-19(24)22-12-15-11-20(25)23(13-15)17-6-4-16(21)5-7-17/h2-9,15H,10-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDTXWOVMBAFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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